N-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
Description
N-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a structurally complex heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a phenylimino group, a tetrahydrofuran (THF)-derived methyl group, and a furan-2-carboxamide moiety. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs—particularly thiazole, thiazolidinone, and triazole derivatives—offer critical insights for comparison .
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H25N3O3S/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-4,6-8,10-14,16,21H,5,9,15,17H2,1H3,(H,28,30) |
InChI Key |
JIOTVLMRBPJMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4CCCO4)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
The compound N-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features several key structural elements:
- A thiazole ring , which is known for its biological activity.
- A furan carboxamide , contributing to its pharmacological properties.
- A tetrahydrofuran moiety , which may influence solubility and bioavailability.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various cancer cell lines. In a study evaluating thiazole derivatives, compounds similar to this one demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating strong cytotoxic effects .
The proposed mechanism of action involves:
- Inhibition of cell proliferation : The compound may interfere with critical cellular pathways involved in cancer cell growth.
- Induction of apoptosis : Evidence suggests that certain thiazole derivatives activate apoptotic pathways, leading to programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
The SAR analysis highlights several important factors influencing the biological activity:
- The methyl substitution on the phenyl ring enhances cytotoxicity.
- The N-phenylcarboxamide group is essential for interaction with target proteins involved in cancer progression .
Antioxidant Activity
In addition to antitumor effects, preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of thiazole-based compounds, including derivatives similar to our compound. Results indicated that these compounds exhibited significant growth inhibition across multiple cancer cell lines, with some showing enhanced activity compared to standard chemotherapeutics .
Study 2: Toxicity Assessment
Another investigation focused on the toxicity profile of thiazole derivatives. The compound was subjected to cytotoxicity assays where it displayed acceptable safety margins, making it a candidate for further development as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 356.49 g/mol |
| Antitumor IC50 | < 10 µM |
| Antioxidant Activity | Moderate (compared to ascorbic acid) |
| Toxicity (in vitro) | Low (acceptable safety margin) |
Comparison with Similar Compounds
Key Observations :
- Ethanol or basic aqueous conditions are common for thiazole/triazole cyclization .
- Lower yields (e.g., 37% for 4i ) correlate with steric hindrance from halogenated aryl groups .
Spectroscopic Characterization
Spectroscopic data from , and 6 highlight trends in key functional groups:
For the target compound, the furan-2-carboxamide C=O stretch would align with the 1663–1682 cm⁻¹ range, while the THF methyl group’s C-O vibration may appear near 1100 cm⁻¹. The phenylimino group’s C=N stretch (~1600 cm⁻¹) would require verification via IR .
Potential Pharmacological Relevance
- Antimicrobial Activity : Thiazole and 1,3,4-thiadiazole derivatives () exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption or enzyme inhibition .
- Anticancer Potential: Triazole-thiones () and benzothiazole-carboxamides () show cytotoxicity via topoisomerase inhibition or apoptosis induction .
Computational and Crystallographic Tools
- SHELX Suite : Used for small-molecule crystallography, critical for confirming the Z-configuration and stereochemistry of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
